molecular formula C14H19NO5 B2846917 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid CAS No. 2117796-38-8

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid

Cat. No.: B2846917
CAS No.: 2117796-38-8
M. Wt: 281.308
InChI Key: TYAIMDOXBIVIIY-UHFFFAOYSA-N
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Description

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative. Its structure features a propanoic acid backbone with a phenoxy group at the 2-position, where the phenyl ring is substituted at the 3-position by a Boc-protected amino group. This compound is primarily utilized in peptide synthesis and pharmaceutical research as a building block due to its stability under basic conditions and ease of deprotection under acidic conditions .

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-9(12(16)17)19-11-7-5-6-10(8-11)15-13(18)20-14(2,3)4/h5-9H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAIMDOXBIVIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid typically involves the reaction of 3-aminophenol with tert-butyl chloroformate to form the tert-butyl carbamate derivative. This intermediate is then reacted with 3-chloropropanoic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted phenoxypropanoic acids .

Scientific Research Applications

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a linker in the preparation of complex molecules.

    Biology: Employed in the development of ADCs and PROTACs, which are used for targeted drug delivery and protein degradation, respectively.

    Medicine: Investigated for its potential in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid involves its role as a linker in ADCs and PROTACs. In ADCs, the compound facilitates the attachment of cytotoxic drugs to antibodies, allowing targeted delivery to cancer cells. In PROTACs, it helps in the recruitment of target proteins to the ubiquitin-proteasome system for degradation .

Comparison with Similar Compounds

Boc-Protected Amino Acids with Varied Substituents

  • 2-[(tert-Butoxycarbonyl)amino]-3-(thiazol-4-yl)propanoic acid (): Structure: Propanoic acid backbone with a thiazole substituent at the 3-position. Key Difference: Thiazole ring instead of phenoxy group; enhances metal-chelating properties. Applications: Used in heterocyclic drug synthesis, particularly for kinase inhibitors .
  • Boc-Tyr-(O-4-NO2-Bn)-OH (): Structure: Tyrosine derivative with a nitrobenzyl-protected hydroxyl group. Key Difference: Nitrobenzyl (electron-withdrawing) substituent on the phenyl ring; influences reactivity in coupling reactions. Synthesis: Yielded 76% via EDC/HOBt-mediated coupling, with detailed NMR confirmation .
  • Boc-D-3-Benzothienylalanine ():

    • Structure : Benzothiophene substituent at the 3-position.
    • Key Difference : Sulfur-containing aromatic system; impacts lipophilicity and metabolic stability.
    • Applications : Explored in protease-resistant peptide design .

Phenoxy-Propanoic Acid Derivatives with Modified Substituents

  • 2-[3-(Hydroxymethyl)phenoxy]propanoic acid (): Structure: Phenoxy group substituted with hydroxymethyl at the 3-position. Key Difference: Lacks Boc protection; hydroxymethyl enhances solubility (logP = 1.2 vs. ~2.5 for Boc analogs). Applications: Intermediate in prodrug synthesis .
  • 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxy-phenyl)propanoic acid (): Structure: Benzyl-protected phenoxy group. Key Difference: Additional benzyl ether; increases steric bulk and alters cleavage kinetics. Synthesis: Synthesized via EDC/HOBt coupling (yield ~80%) for apelin mimetics .

Compounds with Alternative Protecting Groups

  • (2R)-3-Phenyl-2-(phenylmethoxycarbonylamino)propanoic acid (): Structure: Z (benzyloxycarbonyl)-protected amino acid. Key Difference: Z group is acid-labile, unlike Boc, limiting compatibility with acidic deprotection steps. Applications: Used in orthogonal protection strategies .

Data Tables: Structural and Functional Comparison

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituent Purity Reference
Target Compound C₁₇H₂₃NO₆ 361.37 g/mol 3-Boc-amino phenoxy >95%* -
2-[(tert-Butoxycarbonyl)amino]-3-(thiazol-4-yl)propanoic acid C₁₁H₁₅N₂O₄S 283.31 g/mol Thiazole >98%
Boc-Tyr-(O-4-NO2-Bn)-OH C₂₁H₂₄N₂O₇ 416.43 g/mol Nitrobenzyl 76% yield
2-[3-(Hydroxymethyl)phenoxy]propanoic acid C₁₀H₁₂O₄ 196.20 g/mol Hydroxymethyl >97%

*Estimated based on analogous synthesis methods.

Biological Activity

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid, commonly referred to as a derivative of phenoxypropanoic acids, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing research findings, case studies, and relevant data.

  • Molecular Formula : C13H19NO4
  • Molecular Weight : 251.30 g/mol
  • CAS Number : 1346773-64-5

The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with various biological targets:

  • Enzyme Inhibition : The phenoxy group enhances binding affinity to specific enzymes, while the carbamate moiety stabilizes the compound in physiological conditions.
  • Receptor Binding : The compound may act as an antagonist or agonist at certain receptors, influencing pathways related to inflammation and pain perception.

Antimicrobial Activity

Research indicates that derivatives of phenoxypropanoic acids exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that similar compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with bacterial cell wall synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of phenoxypropanoic acid derivatives:

  • Case Study : A derivative was tested on human cancer cell lines (e.g., MCF-7 breast cancer cells), showing a dose-dependent reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented:

  • In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against multiple strains
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production

Case Studies

  • Antimicrobial Study : A derivative was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
  • Cancer Cell Line Study : In a study involving MCF-7 cells, treatment with the compound resulted in a 50% reduction in cell proliferation at a concentration of 25 µM after 48 hours, highlighting its potential for further development as an anticancer drug.
  • Inflammation Model : In murine models of inflammation, administration of the compound significantly redu

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